Sodium 2-(2-{[(benzyloxy)carbonyl]amino}-4-methylpentanamido)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate
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Overview
Description
Sodium 2-(2-{[(benzyloxy)carbonyl]amino}-4-methylpentanamido)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate is a complex organic compound with a molecular formula of C21H30N3NaO8S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a methylpentanamido group, and a pyrrolidinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(2-{[(benzyloxy)carbonyl]amino}-4-methylpentanamido)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate involves multiple steps. The process typically starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This is followed by the coupling of the protected amino acid with a suitable reagent to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, often involving purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(2-{[(benzyloxy)carbonyl]amino}-4-methylpentanamido)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to remove the benzyloxycarbonyl protecting group, revealing the free amine.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or the use of strong reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Sodium 2-(2-{[(benzyloxy)carbonyl]amino}-4-methylpentanamido)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Sodium 2-(2-{[(benzyloxy)carbonyl]amino}-4-methylpentanamido)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
N2-[(Benzyloxy)carbonyl]-N-[(3R)-1-{N-[(benzyloxy)carbonyl]-L-leucyl}-4-oxo-3-pyrrolidinyl]-L-leucinamide: Shares structural similarities but differs in its specific functional groups and applications.
GC-376: Another compound with a similar backbone but distinct functional groups and biological activities.
Uniqueness
Sodium 2-(2-{[(benzyloxy)carbonyl]amino}-4-methylpentanamido)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C21H30N3NaO8S |
---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
sodium;1-hydroxy-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate |
InChI |
InChI=1S/C21H31N3O8S.Na/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25;/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31);/q;+1/p-1 |
InChI Key |
BSPJDKCMFIPBAW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+] |
Origin of Product |
United States |
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